molecular formula C11H13F2N B13586072 2-(3-Cyclopropylphenyl)-2,2-difluoroethan-1-amine

2-(3-Cyclopropylphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13586072
M. Wt: 197.22 g/mol
InChI Key: BLZQKLURLUVSDL-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropylphenyl)-2,2-difluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents such as diazomethane or cyclopropylcarbene.

    Introduction of the Difluoroethanamine Moiety: The difluoroethanamine group can be introduced via nucleophilic substitution reactions, where a difluoroethane derivative reacts with an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropylphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethanamine moiety, where nucleophiles such as halides or alkoxides replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

2-(3-Cyclopropylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Cyclopropylphenyl)-2,2-difluoroethanol: Similar structure but with a hydroxyl group instead of an amine.

    2-(3-Cyclopropylphenyl)-2,2-difluoropropane: Similar structure but with a propane moiety instead of an ethanamine.

Uniqueness

2-(3-Cyclopropylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both a cyclopropyl group and a difluoroethanamine moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(3-cyclopropylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C11H13F2N/c12-11(13,7-14)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8H,4-5,7,14H2

InChI Key

BLZQKLURLUVSDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(CN)(F)F

Origin of Product

United States

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